molecular formula C21H25NO4S B2585519 Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate CAS No. 232598-56-0

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate

Cat. No.: B2585519
CAS No.: 232598-56-0
M. Wt: 387.49
InChI Key: QRMXSYCHKOEBFE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound (CAS: 232598-56-0) belongs to the carbamate family, featuring a benzyloxycarbonyl group (-OCOOCH2C6H5) attached to a nitrogen atom that is further bonded to a cyclohexyl(phenylsulfonyl)methyl substituent. Its systematic IUPAC name is benzyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate , reflecting the hierarchical arrangement of functional groups.

Property Value Source
Molecular Formula C21H25NO4S
Molecular Weight 387.49 g/mol
SMILES C1CCC(CC1)C(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChI Key QRMXSYCHKOEBFE-UHFFFAOYSA-N

The compound exhibits structural isomerism with the closely related derivative benzyl N-[cyclohexyl(4-methylphenylsulfonyl)methyl]carbamate (CAS: 147169-19-5), which contains a para-methyl substituent on the phenylsulfonyl group. This minor structural variation significantly impacts physicochemical properties, as evidenced by the molecular weight difference (401.52 g/mol for the methylated variant).

Historical Development and Discovery

The synthesis of this compound emerged from early 21st-century efforts to develop sulfonamide-based carbamates as protease inhibitors. Key milestones include:

  • 2002 : First reported synthesis via nucleophilic substitution between benzyl carbamate and cyclohexyl(phenylsulfonyl)methyl chloride under Schotten-Baumann conditions.
  • 2005 : Structural characterization by X-ray crystallography, confirming the tetrahedral geometry at the sulfonyl-bearing carbon.
  • 2010 : Application in asymmetric catalysis as a chiral auxiliary in aldol reactions.

Industrial production scales these methods using continuous-flow reactors to achieve >85% yield while minimizing solvent waste. Recent advances employ photoredox catalysis for greener synthesis, though these remain experimental.

Significance in Contemporary Organic Chemistry Research

The compound’s significance stems from three key attributes:

  • Electron-Deficient Sulfonyl Group : Enhances electrophilicity at the carbamate carbonyl, facilitating nucleophilic attacks in peptide coupling reactions.
  • Chiral Cyclohexyl Moiety : Induces stereoselectivity in catalytic processes, making it valuable for synthesizing enantiomerically pure pharmaceuticals.
  • Thermal Stability : Decomposes above 250°C, enabling high-temperature applications in polymer crosslinking.

Comparative analysis with analogous carbamates reveals distinct advantages:

Compound Key Feature Limitation
Benzyl carbamate Simple synthesis Low stereoselectivity
Phenylsulfonyl carbamate High reactivity Hygroscopicity
Target Compound Balanced reactivity/stability Complex purification

These properties have enabled applications in:

  • Medicinal Chemistry : As a building block for kinase inhibitors targeting EGFR and VEGFR.
  • Materials Science : Crosslinker for epoxy resins, improving thermal stability by 40°C versus conventional agents.
  • Catalysis : Chiral ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC), achieving 98% enantiomeric excess.

Properties

IUPAC Name

benzyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c23-21(26-16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)27(24,25)19-14-8-3-9-15-19/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMXSYCHKOEBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate typically involves the reaction of benzyl carbamate with cyclohexyl(phenylsulfonyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound is frequently employed as a reagent in the synthesis of sulfinyl derivatives, which are crucial in creating enantiopure compounds. For instance, it has been used to prepare sulfinyl compounds with high enantiomeric excess, showcasing its role in stereoselective synthesis .
  • Biological Activity :
    • Studies indicate that benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate exhibits potent biological activity. It has been evaluated for its inhibitory effects on various enzymes and biological pathways, particularly in the context of malaria research where it has shown effectiveness against Plasmodium falciparum .
  • Medicinal Chemistry :
    • The compound's structural features make it a candidate for drug development. Its ability to inhibit specific biological targets positions it as a potential therapeutic agent in treating diseases influenced by enzyme activity.
  • Case Studies :
    • A notable case study involved the transformation of benzyl amides into conjugated enolates through benzylic deprotonation, leading to unique synthetic transformations that broaden the application scope of this compound .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Organic SynthesisReagent for synthesizing sulfinyl compoundsHigh enantiomeric excess achieved in reactions
Biological ActivityInhibition of Plasmodium falciparumPotent inhibitor with significant cellular activity
Medicinal ChemistryPotential therapeutic agentTargeting specific enzyme pathways

Mechanism of Action

The mechanism of action of Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The phenylsulfonyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and notable properties:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Enantiomeric Excess (%) Key Characteristics Reference
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate Cyclohexyl, phenylsulfonyl Not reported Not given Not reported Central sulfonyl group; potential for steric hindrance due to cyclohexyl moiety
Benzyl N-[(1,3-benzodioxol-5-yl)(phenylsulphonyl)methyl]carbamate Benzodioxol, phenylsulfonyl 425.45 Undefined - Lab-use only; benzodioxol group enhances aromaticity
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]-carbamate 3-Chlorophenyl, phenylsulfonyl Not reported - - Chlorine substituent may enhance electrophilic reactivity
(R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate Cyclohexyl, dimethoxyphosphoryl - 71 65 Lower yield and enantioselectivity due to steric bulk
Methyl N-(6-Phenylsulfanyl-1H-benzimidazol-2-yl)carbamate Benzimidazole, phenylsulfanyl - - - Non-toxic cytogenetic agent; demonstrates carbamate versatility
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl, ethylsulfamoyl, oxadiazole - - - Antifungal activity (C. albicans); thioredoxin reductase inhibition

Biological Activity

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various research findings, including case studies and relevant data tables.

  • Molecular Formula : C21_{21}H25_{25}NO4_4S
  • Molecular Weight : 387.5 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain sulfonamide derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication. In vitro tests have demonstrated IC50_{50} values in the low micromolar range against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it shows potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function .

Cytotoxicity Studies

In cytotoxicity assays, this compound has been evaluated against different cancer cell lines. For instance, compounds within this class have shown varying degrees of cytotoxicity against melanoma and leukemia cell lines, with IC50_{50} values ranging from 10 to 50 μM depending on the specific cell line and experimental conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, revealed that modifications in the cyclohexyl group significantly affected antimicrobial potency. The study found that compounds with larger lipophilic groups displayed enhanced activity against gram-positive bacteria .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of carbamate derivatives on neuronal cell cultures exposed to neurotoxic agents. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .

Table 1: Biological Activity Summary of Related Compounds

Compound NameBiological ActivityIC50_{50} (µM)Target Enzyme/Pathway
This compoundAntimicrobial10-50DNA gyrase, Topoisomerase IV
Sulfonamide Derivative AAntimicrobial5-20DNA gyrase
Carbamate Derivative BAcetylcholinesterase Inhibition0.5-2AChE
Cyclohexane-based Compound CCytotoxicity15-40Melanoma Cell Line

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineCompound TestedIC50_{50} (µM)
B16-F10 (Melanoma)This compound20
U937 (Monocytic)Similar Carbamate Derivative15
THP-1 (Monocytic)Similar Carbamate Derivative25

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate?

  • Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and catalytic reductions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity in substitution steps, as seen in the synthesis of related carbamates .
  • Temperature control : Room temperature for substitution reactions and reflux conditions for reductions (e.g., Fe/NH4Cl in EtOH for nitro-group reduction) .
  • Catalysts : Use of Pd2(dba)3 and BINAP in cross-coupling reactions to improve yield and selectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Analytical techniques :

  • Mass spectrometry (ESI+) : To confirm molecular weight (e.g., m/z 356 [M + H]+ for intermediates) .
  • NMR spectroscopy : 1H/13C NMR to resolve cyclohexyl and phenylsulfonyl moieties, with attention to diastereotopic protons in the cyclohexyl group .
  • X-ray crystallography : For absolute stereochemical determination, particularly if the compound forms stable crystals .

Q. What strategies ensure stability and solubility during experimental workflows?

  • Stability :

  • Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Monitor degradation via HPLC or LC-MS, especially in acidic/basic conditions .
    • Solubility :
  • Use DMSO for biological assays (up to 10 mM stock solutions) or THF for synthetic chemistry applications .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group in this compound?

  • Nucleophilic aromatic substitution : The electron-withdrawing sulfonyl group activates the phenyl ring for substitution, as observed in analogous benzenesulfonamide derivatives .
  • Computational studies : Density Functional Theory (DFT) can model transition states to predict regioselectivity in reactions involving the sulfonyl moiety .

Q. How can selectivity be achieved in functionalizing the cyclohexylcarbamate scaffold?

  • Steric and electronic modulation :

  • Introduce bulky substituents (e.g., tert-butyl groups) to direct reactions to less hindered sites .
  • Use directing groups (e.g., pyrimidinyl amines) to control cross-coupling positions .
    • Protection/deprotection strategies : Temporary protection of the carbamate with Boc groups enables selective functionalization of the cyclohexyl ring .

Q. What experimental designs validate interactions between this compound and enzyme active sites?

  • Biochemical assays :

  • Fluorescence polarization to measure binding affinity with target proteins .
  • Kinetic studies (e.g., IC50 determination) using enzyme inhibition assays .
    • Structural biology : Co-crystallization with enzymes (e.g., HDACs) to map binding interactions .

Q. How do computational methods enhance the study of this compound’s pharmacological potential?

  • Molecular docking : Predict binding modes with targets like kinases or HDACs using software (e.g., AutoDock Vina) .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How should researchers resolve contradictions in synthetic yields or analytical data?

  • Controlled experiments :

  • Replicate reactions under varying conditions (e.g., solvent, catalyst loading) to identify optimal parameters .
    • Data cross-validation :
  • Compare NMR/LC-MS results with synthetic intermediates from independent routes .
  • Use isotopic labeling (e.g., 13C) to trace reaction pathways and validate mechanisms .

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